molecular formula C16H14BrClN2O3 B15045037 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide

Cat. No.: B15045037
M. Wt: 397.6 g/mol
InChI Key: MXJKKPMGKVTFET-UFWORHAWSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and hydroxyl functional groups. Its molecular formula is C16H14BrClN2O3, and it has a molecular weight of approximately 397.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(4-chloro-2-methylphenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and halogen functional groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C16H14BrClN2O3/c1-10-6-13(18)3-5-15(10)23-9-16(22)20-19-8-11-7-12(17)2-4-14(11)21/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

MXJKKPMGKVTFET-UFWORHAWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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